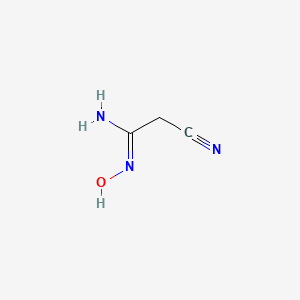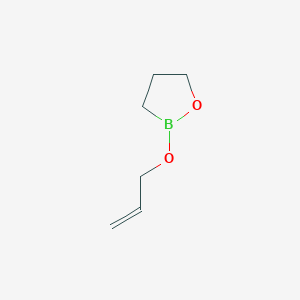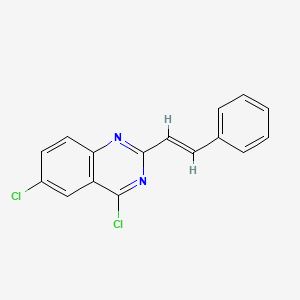
4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene)
Vue d'ensemble
Description
“4,4’-(Chloro(phenyl)methylene)bis(fluorobenzene)” is a chemical compound with the molecular formula C19H13ClF2 . It is also known by its IUPAC name, 1-[chloro-(4-fluorophenyl)-phenylmethyl]-4-fluorobenzene .
Molecular Structure Analysis
The molecular structure of “4,4’-(Chloro(phenyl)methylene)bis(fluorobenzene)” consists of 19 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, and 2 fluorine atoms . The InChI code for this compound is 1S/C19H13ClF2/c20-19(14-4-2-1-3-5-14,15-6-10-17(21)11-7-15)16-8-12-18(22)13-9-16/h1-13H .Physical And Chemical Properties Analysis
The compound has a molecular weight of 314.76 . It has a density of 1.246 and a boiling point of 385.614ºC at 760 mmHg . The compound is solid or semi-solid or liquid at room temperature .Applications De Recherche Scientifique
- Summary of the Application: This compound has been used in the synthesis of 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) derivatives . These derivatives have various industrial and biological applications, including extraction of lead ions from neutral aqueous environment, preparation of solid-state electrochromic system, removal of dyes, and use as a dual redox shuttle for supercapacitors, herbicide, and catalysts in organic synthesis .
- Methods of Application or Experimental Procedures: The synthesis and characterization of a new core–shell magnetic nanomaterial, namely 4,4′-bipyridin-1-ium hydrogen sulfate grafted on chloropropyl functionalized silica gel-nano-Fe3O4 (BPHCSF), have been reported . The catalytic performance of BPHCSF for the solvent-free preparation of 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) derivatives from 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (2 eq.) and arylaldehydes (1 eq.) has been described .
- Results or Outcomes: The products have been obtained in high yields and short reaction times, and the catalyst was successfully reused for three times without significant decrement of its catalytic activity .
Safety And Hazards
The compound is classified as dangerous with hazard statements H314-H290, indicating it can cause severe skin burns and eye damage, and may be corrosive to metals . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
1-[chloro-(4-fluorophenyl)-phenylmethyl]-4-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClF2/c20-19(14-4-2-1-3-5-14,15-6-10-17(21)11-7-15)16-8-12-18(22)13-9-16/h1-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYPNFOAHWMDUQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)F)(C3=CC=C(C=C3)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClF2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50561893 | |
| Record name | 1,1'-[Chloro(phenyl)methylene]bis(4-fluorobenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50561893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) | |
CAS RN |
379-54-4 | |
| Record name | 1,1'-[Chloro(phenyl)methylene]bis(4-fluorobenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50561893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


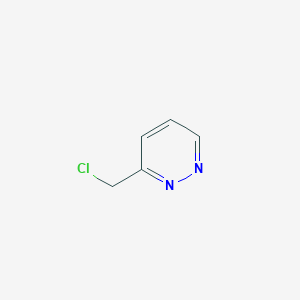

![Diethyl [(4-methylbenzenesulfonyl)methyl]-phosphonate](/img/structure/B1315791.png)
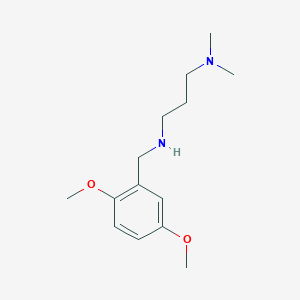
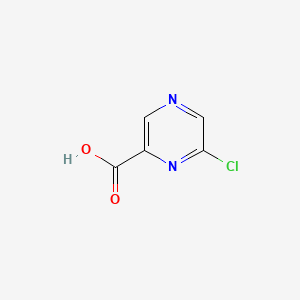
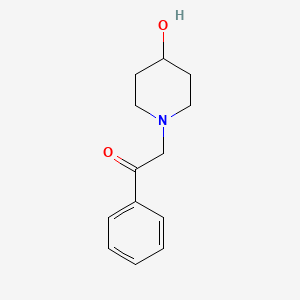
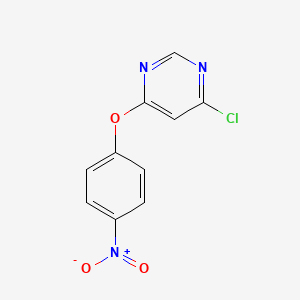
![8-hydroxy-1H,2H,3H,4H-cyclopenta[c]chromen-4-one](/img/structure/B1315810.png)
